4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione
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Overview
Description
4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization using a suitable acid catalyst to form the benzofuran ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Cyanatobenzoyl)-4′-cyanatodiphenyl ether
- 4-(3-Cyanatobenzoyl)-4′-cyanatodiphenyl ether
- 4,4′-Bis-(4-cyanatobenzoyl)diphenyl ether
Uniqueness
Compared to similar compounds, 4-(Propan-2-yloxy)-1,3-dihydro-2-benzofuran-1,3-dione is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-propan-2-yloxy-2-benzofuran-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6(2)14-8-5-3-4-7-9(8)11(13)15-10(7)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQRLTGJKHBSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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